

# Revolutionizing Antiepileptic Drug Monitoring: The Use of Dried Blood Spot Samples

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## Compound of Interest

Compound Name: 2-Ethyl-2-phenylmalonamide-d5

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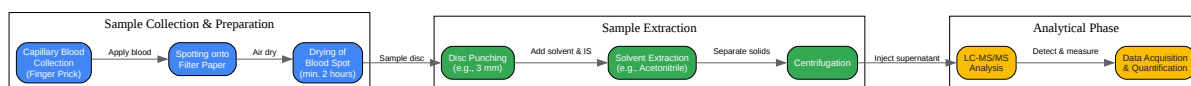
The landscape of therapeutic drug monitoring (TDM) for antiepileptic drugs (AEDs) is undergoing a significant transformation with the increasing adoption of dried blood spot (DBS) sampling. This minimally invasive technique offers a patient-centric alternative to traditional venous blood draws, simplifying sample collection, transport, and storage, thereby enhancing medication adherence and optimizing treatment outcomes for individuals with epilepsy.

Dried blood spot sampling involves collecting a small volume of capillary blood, typically from a finger prick, onto a specialized filter card. This method presents numerous advantages over conventional venipuncture, including reduced patient anxiety, the feasibility of at-home sample collection, and decreased biohazard risks.<sup>[1][2]</sup> Furthermore, AEDs have demonstrated notable stability in DBS samples, with many remaining stable for at least 30 days at room temperature.<sup>[1][3]</sup>

The analytical method of choice for quantifying AEDs from DBS samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[1][4][5][6]</sup> This highly sensitive and specific technique allows for the simultaneous measurement of multiple AEDs and their metabolites from a single, small blood spot.

## Experimental Workflow for AED Analysis using DBS

The overall process for analyzing antiepileptic drugs from dried blood spot samples involves several key stages, from sample collection to data analysis.



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Fig 1. A generalized workflow for the analysis of antiepileptic drugs from dried blood spot samples.

## Detailed Protocols

The following protocols provide a detailed methodology for the key experiments involved in the analysis of AEDs from DBS samples.

### Protocol 1: Dried Blood Spot Sample Collection and Preparation

- Materials:

- Lancets for finger pricking
- Alcohol swabs
- Sterile gauze
- Whatman 903 or equivalent filter paper cards[4][7]
- Drying rack
- Gas-impermeable storage bags with desiccant

- Procedure:

1. Clean the finger (typically the side of the fingertip) with an alcohol swab and allow it to air dry completely.

2. Prick the finger with a sterile lancet.
3. Wipe away the first drop of blood with sterile gauze.
4. Allow a second, large drop of blood to form.
5. Gently touch the filter paper to the drop of blood, allowing the blood to soak through and fill the pre-printed circle. Avoid "milking" the finger.
6. Allow the DBS card to air dry in a horizontal position on a drying rack for a minimum of 2-3 hours at ambient temperature, away from direct sunlight.
7. Once completely dry, place the DBS card in a gas-impermeable bag with a desiccant for storage and/or transport.

## Protocol 2: Extraction of Antiepileptic Drugs from DBS

- Materials:
  - DBS puncher (e.g., 3 mm diameter)
  - 96-well microplate
  - Extraction solvent (e.g., acetonitrile or methanol/water solution)[1][4]
  - Internal Standard (IS) solution (containing stable isotope-labeled analogs of the AEDs)
  - Orbital shaker
  - Centrifuge
- Procedure:
  1. Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.[1]
  2. To each well containing a DBS disc, add the extraction solvent containing the internal standard. A common choice is acetonitrile due to its high extraction efficiency for a broad range of AEDs.[1]

3. Seal the plate and place it on an orbital shaker for a specified time (e.g., 30 minutes) to facilitate the extraction of the drugs from the filter paper.
4. Following extraction, centrifuge the plate to pellet the filter paper disc and any precipitated proteins.
5. Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

## Protocol 3: LC-MS/MS Analysis

- Instrumentation:
  - Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Chromatographic Conditions (Example):
  - Column: A C18 analytical column is commonly used.[5]
  - Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[5]
  - Flow Rate: A typical flow rate is between 0.4 and 0.65 mL/min.[5]
  - Injection Volume: A small volume of the extracted sample (e.g., 5-10  $\mu$ L) is injected.
- Mass Spectrometric Conditions:
  - Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode depending on the specific AEDs.
  - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each AED and its internal standard.

## Quantitative Method Validation

The reliability of AED quantification from DBS samples is established through rigorous method validation. The following tables summarize typical validation parameters for several common

AEDs.

Table 1: Accuracy and Precision of AED Quantification from DBS

Antiepileptic Drug	Concentration Range	Intra-day Accuracy (%)	Inter-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Reference
Carbamazepine	Therapeutic Range	85.9 - 113	85.9 - 113	≤ 12	≤ 12	[5]
Lamotrigine	Therapeutic Range	85.9 - 113	85.9 - 113	≤ 12	≤ 12	[5]
Levetiracetam	Therapeutic Range	85.9 - 113	85.9 - 113	≤ 12	≤ 12	[5]
Valproic Acid	Therapeutic Range	83.5 - 107.4	-	2.9 - 10.5	2.9 - 10.5	[4]
Phenytoin	Therapeutic Range	85.9 - 113	85.9 - 113	≤ 12	≤ 12	[5]
Topiramate	Therapeutic Range	85.9 - 113	85.9 - 113	≤ 12	≤ 12	[5]
Oxcarbazepine	Therapeutic Range	85.9 - 113	85.9 - 113	≤ 12	≤ 12	[5]

Accuracy is often reported as the percentage of the measured value to the spiked value, while precision is expressed as the coefficient of variation (%CV).

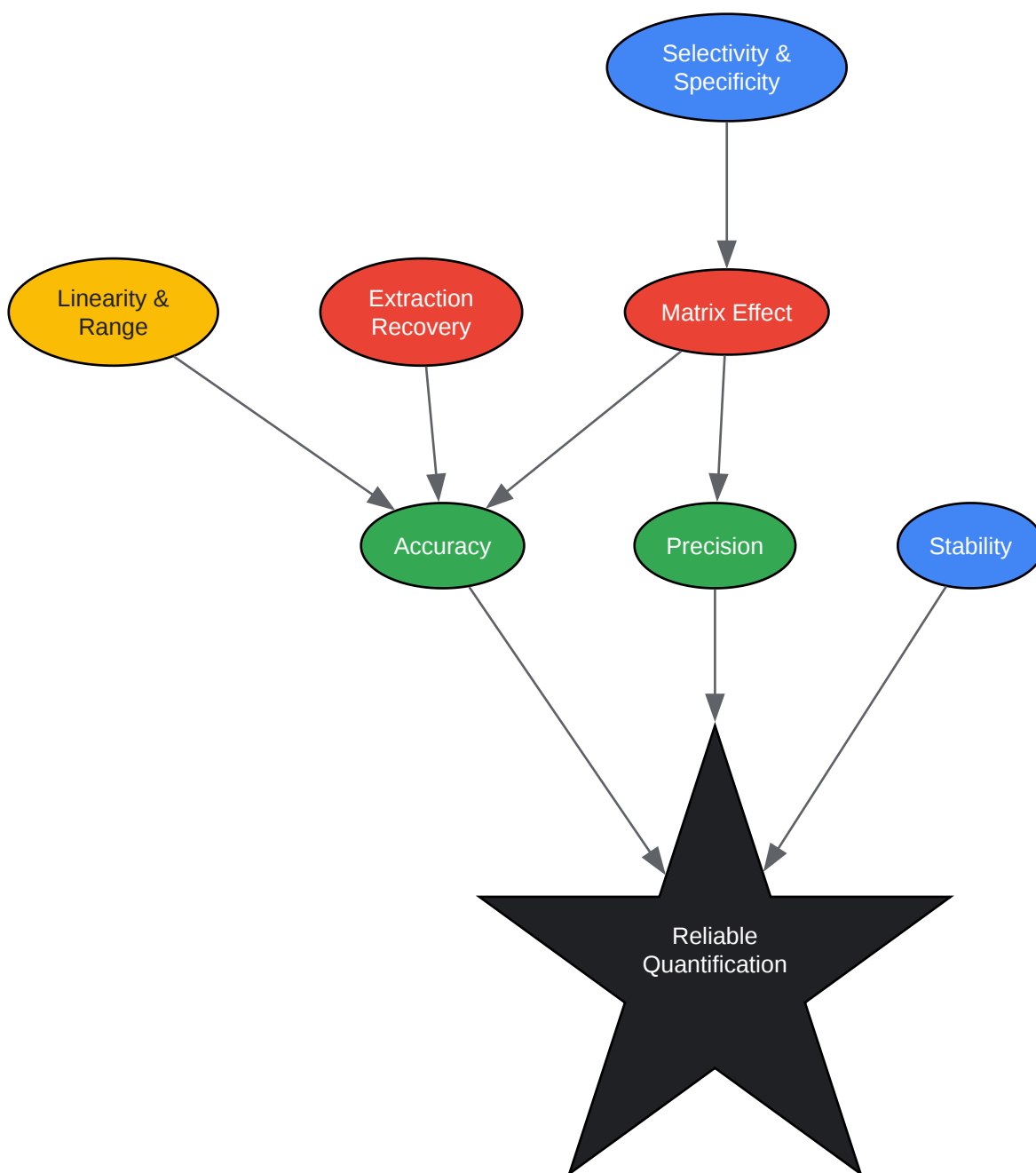
Table 2: Extraction Efficiency and Stability of AEDs in DBS

Antiepileptic Drug	Extraction Efficiency (%)	Stability at Room Temp.	Stability at 40°C	Reference
Carbamazepine	69.0 - 92.4	Stable for 7 days	Stable for 7 days	[5]
Lamotrigine	69.0 - 92.4	Stable for 7 days	Stable for 7 days	[5]
Levetiracetam	69.0 - 92.4	Stable for 7 days	Stable for 7 days	[5]
Phenytoin	69.0 - 92.4	Stable for 7 days	Stable for 7 days	[5]
Topiramate	69.0 - 92.4	Stable for 7 days	Stable for 7 days	[5]
Oxcarbazepine	69.0 - 92.4	Stable for 7 days	Stable for 7 days	[5]

Extraction efficiency can vary based on the specific solvent and protocol used. An acetonitrile-based extraction method has been shown to be highly efficient for a wide range of AEDs.[1]

## Logical Relationship of Key Validation Parameters

The validation of a bioanalytical method using DBS is a multi-faceted process where several parameters are interconnected to ensure the reliability of the results.



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Fig 2. The interplay of key validation parameters for reliable AED quantification from DBS.

## Addressing Challenges and Future Perspectives

While DBS offers significant advantages, it is essential to consider potential challenges. The hematocrit effect, where the viscosity of blood can influence the spot size and analyte distribution, is a critical factor that needs to be addressed during method development and

validation.[7][8] Using a fixed-volume sampling approach or punching the entire spot can help mitigate this effect.[8]

The correlation between drug concentrations in DBS (whole blood) and traditional plasma samples is another important consideration for clinical interpretation. For many AEDs, a strong correlation has been demonstrated, supporting the clinical utility of DBS for therapeutic monitoring.[4][9]

In conclusion, the use of dried blood spot sampling, coupled with robust LC-MS/MS analysis, represents a significant advancement in the therapeutic drug monitoring of antiepileptic drugs. This approach not only improves the convenience and accessibility of testing for patients but also provides clinicians with valuable data to personalize treatment and enhance the management of epilepsy. As the technology continues to evolve, DBS is poised to become a standard of care in various clinical settings.

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